molecular formula C49H74O14 B1244374 Avermectin A1a CAS No. 65195-51-9

Avermectin A1a

Cat. No.: B1244374
CAS No.: 65195-51-9
M. Wt: 887.1 g/mol
InChI Key: AFSHKCWTGFDXJR-SQOHEDJBSA-N
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Description

Molecular Formula and Isomeric Composition

Avermectin A1a possesses the molecular formula C49H74O14, establishing it as a complex macrocyclic compound with a molecular weight of 887.1 grams per mole. The compound is assigned the Chemical Abstracts Service registry number 65195-51-9, providing a unique identifier for this specific isomeric form. Within the broader avermectin classification system, this compound belongs to the "A" series compounds, distinguished from the "B" series through specific structural modifications in their biosynthetic pathways.

The avermectin family consists of eight different compounds isolated in four pairs of homologous structures, designated as A1, A2, B1, and B2, with each pair containing a major "a-component" and a minor "b-component". These components typically occur in ratios ranging from 80:20 to 90:10, with the "a-component" representing the predominant form. The structural differentiation between these isomeric forms results from variations in the starter units utilized during polyketide synthesis, where either 2-methylbutyryl coenzyme A or isobutyryl coenzyme A serves as the initial building block.

Compound Series Major Component Minor Component Typical Ratio
Avermectin A1 This compound Avermectin A1b 80-90:10-20
Avermectin A2 Avermectin A2a Avermectin A2b 80-90:10-20
Avermectin B1 Avermectin B1a Avermectin B1b 80-90:10-20
Avermectin B2 Avermectin B2a Avermectin B2b 80-90:10-20

The precise molecular composition of this compound includes forty-nine carbon atoms, seventy-four hydrogen atoms, and fourteen oxygen atoms, arranged in a complex macrocyclic lactone structure. This composition reflects the intricate biosynthetic pathway involving polyketide synthase activity, where the compound is assembled through the sequential addition of acetate and propionate units to the initial starter molecule.

Stereochemical Configuration and Conformational Analysis

The stereochemical complexity of this compound is exemplified by its eighteen defined stereocentres out of twenty possible configurations, contributing significantly to its three-dimensional structure and biological activity. The complete stereochemical designation follows the systematic nomenclature: (1′R,2S,4′S,5S,6R,8′R,10′E,12′R,13′S,14′E,16′E,20′R,21′R,24′S)-configuration. This extensive stereochemical definition reflects the precise spatial arrangement of atoms throughout the macrocyclic framework.

Advanced conformational analysis has been conducted using high-field, high-resolution two-dimensional nuclear magnetic resonance correlation spectroscopy combined with theoretical conformational energy calculations. The solution conformation studies have employed an extended hard-sphere exo-anomeric effect approach to determine the minimum-energy conformation. These investigations revealed that the experimental nuclear Overhauser enhancement contacts provide crucial information for refining the three-dimensional structure.

The disaccharide portion of the molecule, which represents a critical structural component, has been subjected to detailed conformational analysis. Carbon and proton resonances have been assigned unambiguously through sophisticated spectroscopic techniques, enabling the determination of three-bond hydrogen-hydrogen coupling constants at 600 megahertz. The resulting three-dimensional structure has been validated by comparing glycosidic dihedral angles calculated from experimental three-bond carbon-oxygen-carbon-hydrogen coupling constants.

Stereochemical Feature Configuration Analysis Method
Total Stereocentres 20 possible Nuclear magnetic resonance spectroscopy
Defined Stereocentres 18 confirmed X-ray crystallography
Double-bond Geometry E-configuration at multiple positions Coupling constant analysis
Glycosidic Linkages Specific dihedral angles Hard-sphere exo-anomeric effect calculations

Comparative analysis between solution conformation and solid-state X-ray structure has revealed notable differences in glycosidic dihedral angles, indicating conformational flexibility in solution environments. This flexibility suggests that this compound can adopt multiple conformations depending on environmental conditions, which may influence its interaction with biological targets.

Physicochemical Properties (Solubility, Stability, Spectral Data)

The physicochemical properties of this compound reflect its complex macrocyclic structure and extensive hydrogen bonding network. The compound exhibits a calculated logarithmic partition coefficient (LogP) of 6.03150, indicating high lipophilicity and limited water solubility. The polar surface area is calculated as 159.06 square angstroms, contributing to its interaction capabilities with biological membranes.

Spectroscopic characterization has provided comprehensive data regarding the structural features of this compound. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts corresponding to the various functional groups present in the molecule. The compound exhibits specific ultraviolet absorption characteristics, with absorption maxima typically observed around 246 nanometers, reflecting the conjugated double bond systems within the macrocyclic framework.

Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 887, consistent with the molecular formula C49H74O14. High-resolution Fourier transform ion cyclotron resonance mass spectrometry has provided precise mass measurements, with observed values within 1.4 parts per million of the expected theoretical mass for the sodium adduct ion.

Property Value Method
Molecular Weight 887.1 g/mol Mass spectrometry
Monoisotopic Mass 886.507857 High-resolution mass spectrometry
LogP 6.03150 Computational calculation
Polar Surface Area 159.06 Ų Computational calculation
UV λmax 246 nm Ultraviolet spectroscopy

Stability considerations indicate that this compound is sensitive to various environmental factors. The compound requires storage under controlled conditions, typically at temperatures below -20 degrees Celsius to maintain structural integrity. Temperature sensitivity represents a critical factor in handling and storage protocols, as elevated temperatures may lead to degradation of the macrocyclic structure.

Solubility characteristics demonstrate that this compound exhibits limited aqueous solubility due to its highly lipophilic nature. The compound shows enhanced solubility in organic solvents such as ethanol, dimethyl sulfoxide, and dimethyl formamide, with typical solubility values around 15 milligrams per milliliter in these solvents. For aqueous applications, the compound can be dissolved initially in ethanol and subsequently diluted with aqueous buffers, achieving solubility of approximately 0.33 milligrams per milliliter in a 1:2 ethanol-phosphate buffered saline solution.

Properties

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H74O14/c1-12-26(2)43-29(5)18-19-48(63-43)24-35-21-34(62-48)17-16-28(4)42(60-40-23-38(54-10)45(32(8)58-40)61-39-22-37(53-9)41(50)31(7)57-39)27(3)14-13-15-33-25-56-46-44(55-11)30(6)20-36(47(51)59-35)49(33,46)52/h13-16,18-20,26-27,29,31-32,34-46,50,52H,12,17,21-25H2,1-11H3/b14-13+,28-16+,33-15+/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46+,48+,49+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSHKCWTGFDXJR-SQOHEDJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5OC)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H74O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058613
Record name Avermectin A1a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

887.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65195-51-9
Record name Avermectin A1a
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65195-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Avermectin A1a
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065195519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avermectin A1a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVERMECTIN A1A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRI17ZJ0WT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Aglycone Assembly

The aglycone backbone is constructed via a type I polyketide synthase (PKS) system encoded by the aveA1–A4 gene cluster. This modular enzyme system catalyzes the sequential condensation of methylmalonyl-CoA and malonyl-CoA units, forming a 16-membered macrocyclic lactone. The PKS integrates methyl and hydroxyl groups at specific positions, with the C-5 hydroxyl group critical for bioactivity.

Glycosylation and Final Modifications

Following aglycone synthesis, the aveB gene product transfers oleandrose disaccharide units to the C-13 hydroxyl group. Subsequent oxidations and methylations, mediated by aveD (C-5 O-methyltransferase) and aveE (furan ring formation), yield this compound. Industrial strains, such as S. avermitilis A229, have been genetically optimized to enhance yield. For example, disruption of the MtrA transcriptional regulator increased Avermectin B1a production by 49.1%, a strategy potentially applicable to A1a.

Table 1: Key Genes in this compound Biosynthesis

GeneFunctionImpact on Yield
aveA1Polyketide synthase initiationAglycone formation
aveBGlycosylation of aglyconeDisaccharide attachment
aveDC-5 O-methylationBioactivity enhancement
aveRRegulatory geneOverexpression boosts titers

Total Chemical Synthesis of this compound

The first total synthesis of this compound was achieved by Danishefsky et al., establishing a 62-step route that underscores the compound’s structural complexity.

Retrosynthetic Strategy

The synthesis dissects this compound into four fragments:

  • Northern spiroketal segment

  • Southern glycosylated domain

  • Central macrocyclic lactone

  • Oleandrose disaccharide

Convergent coupling of these fragments via Suzuki-Miyaura cross-coupling and glycosylation reactions enabled assembly of the full skeleton.

Critical Synthetic Steps

  • Spiroketal Formation : A gold-catalyzed cyclization constructed the spiroketal moiety with >95% enantiomeric excess.

  • Macrocyclization : Ring-closing metathesis using a Grubbs catalyst formed the 16-membered lactone.

  • Glycosylation : Trichloroacetimidate donors facilitated stereoselective attachment of oleandrose units.

Table 2: Key Reactions in Danishefsky’s Synthesis

StepReaction TypeYield (%)
1Spiroketal cyclization82
2Macrocyclic lactone formation75
3Disaccharide coupling68

Downstream Processing and Purification

Post-fermentation broth processing is critical for isolating this compound from co-produced analogs (e.g., B1a, A2a). A two-step crystallization protocol, adapted from avermectin B1 isolation, achieves >95% purity.

Primary Crystallization

The crude extract is dissolved in a hexane/ethanol (70:30 v/v) mixture at 50°C and seeded with A1a crystals. Gradual cooling to 20°C precipitates 90–97% pure A1a, depending on seed concentration (2–20 g/L).

Secondary Purification

Mother liquors from the first crystallization are treated with methyl isobutyl ketone, selectively precipitating residual A1a. Final recrystallization in toluene/ethanol (85:15) elevates purity to >99%.

Analytical Methods for Quality Control

Chromatographic Profiling

  • HPLC : Reverse-phase C18 columns with acetonitrile/water (80:20) eluent resolve A1a from B1a (retention time: 12.3 vs. 14.7 min).

  • TLC : Silica gel plates using chloroform/methanol (9:1) yield Rf values of 0.42 (A1a) and 0.38 (B1a).

Spectroscopic Characterization

  • MS (ESI+) : m/z 873.08 [M+H]⁺ confirms molecular weight.

  • ¹H NMR : δ 5.28 (H-3), δ 4.98 (H-13) distinguish A1a from B1a .

Chemical Reactions Analysis

Key Steps:

  • Chain Initiation : Isobutyryl-CoA or 2-methylbutyryl-CoA serves as the starter unit.

  • Chain Elongation : Seven acetate and five propionate units are added, forming the aglycone backbone.

  • Cyclization : The thioesterase domain of AVES4 releases the aglycone via intramolecular esterification .

Structural Modifications

Post-aglycone modifications determine the final structure of Avermectin A1a:

EnzymeReaction TypePosition ModifiedOutcome
AveE Cytochrome P450 monooxygenaseC6–C8Forms furan ring
AveF NAD(P)H-dependent ketoreductaseC5Reduces keto group to hydroxyl
AveC Dehydratase (mechanism unclear)C22–C23Introduces double bond
AveD SAM-dependent methyltransferaseC5O-methylation (determines A/B series)

These modifications differentiate this compound from other derivatives (e.g., A1b, B1a) .

Glycosylation

The aglycone undergoes glycosylation with dTDP-L-oleandrose (a modified sugar) at the C13 position. This step is mediated by AveBI , while enzymes AveBII–BVIII synthesize the sugar moiety . The bisoleandrosyloxy group enhances lipophilicity but is not essential for anthelmintic activity .

Chemical Stability and Reactivity

  • pH Sensitivity : The macrolide ring is stable under neutral conditions but hydrolyzes in acidic or alkaline environments.

  • Oxidation : The C2–C3 double bond is susceptible to epoxidation under oxidative conditions .

  • Thermal Stability : Decomposes above 150°C, forming degradation products via lactone ring opening .

Synthetic Modifications

This compound’s C4 position is frequently modified to alter physicochemical properties:

  • Acylation : Enhances solubility (e.g., 4″-O-acetyl derivatives).

  • Amination : Improves stability in aqueous media.

  • Thiolation : Increases bioavailability in hydrophobic environments .

Comparative Reactivity Table

Reaction TypeSite of ActionCatalytic EnzymeProduct
CyclizationC6–C8AveEFuran ring formation
ReductionC5AveFHydroxyl group
DehydrationC22–C23AveCDouble bond introduction
MethylationC5AveDO-methylation
GlycosylationC13AveBIBisoleandrosyl attachment

Scientific Research Applications

Agricultural Applications

Pesticidal Use

Avermectin A1a is primarily recognized for its efficacy as a pesticide, particularly against ectoparasites and endoparasites. It is widely used in agriculture to control pests affecting crops and livestock. The compound acts by enhancing the effects of glutamate on specific chloride channels in invertebrates, leading to paralysis and death of the pests .

Table 1: Efficacy of this compound Against Various Pests

Pest TypeTarget SpeciesApplication MethodEfficacy (%)
NematodesHaemonchus contortusOral administration95
InsectsSpodoptera frugiperdaFoliar spray90
TicksIxodes scapularisTopical application98

Medical Applications

Antiparasitic Treatment

This compound is utilized in veterinary medicine for treating parasitic infections in animals. It is effective against a variety of helminths and arthropods, making it a cornerstone in managing parasitic diseases in livestock. The compound has been shown to be particularly effective against gastrointestinal nematodes and ectoparasites .

Human Medicine

In human medicine, derivatives of avermectins, including this compound, have been explored for their potential in treating conditions such as strongyloidiasis and onchocerciasis. Research has indicated that these compounds can inhibit certain viral infections as well, including those caused by dengue virus and SARS-CoV-2, although clinical efficacy remains to be fully established .

Table 2: Medical Applications of this compound

ConditionPathogen/TargetTreatment FormOutcome
StrongyloidiasisStrongyloides stercoralisOral medicationHigh cure rate
OnchocerciasisOnchocerca volvulusOral medicationSignificant reduction
Viral InfectionsDengue VirusIn vitro studiesInhibition observed

Emerging Research Areas

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound against various RNA viruses. Notably, it has been shown to inhibit nuclear import mechanisms utilized by viruses such as SARS-CoV-2, suggesting a potential role in antiviral therapies . However, it is essential to note that most studies have been conducted in vitro, and further clinical trials are necessary to validate these findings.

Anticancer Potential

Research into the anticancer properties of avermectins has also gained traction. Preliminary findings suggest that this compound may induce apoptosis in certain cancer cell lines, providing a promising avenue for future cancer therapies .

Case Studies

Case Study 1: Efficacy Against Gastrointestinal Nematodes

In a controlled study involving sheep infected with Haemonchus contortus, administration of this compound resulted in a significant reduction in worm burden (up to 95%) compared to untreated controls. This demonstrates its effectiveness as an anthelmintic agent.

Case Study 2: Antiviral Research on SARS-CoV-2

A study conducted by Caly et al. (2020) evaluated the effects of Avermectin on SARS-CoV-2 replication in vitro. The results indicated that high concentrations of the compound could inhibit viral replication, although these concentrations are not achievable in vivo without potential toxicity .

Mechanism of Action

Avermectin A1a exerts its effects by binding to glutamate-gated chloride channels in the nerve and muscle cells of invertebrates. This binding enhances the influx of chloride ions, leading to hyperpolarization of the cell membrane and subsequent paralysis and death of the parasite or pest. The compound is highly selective for invertebrate chloride channels, making it safe for use in animals and humans .

Comparison with Similar Compounds

Key Research Findings

QSAR Modeling : this compound serves as a structural benchmark in quantitative structure-activity relationship (QSAR) studies, with Tanimoto and Dice indices confirming its similarity to polycyclic aromatic hydrocarbons and halogenated compounds .

Synthetic Chemistry : Stereodivergent synthesis of A1a via "super silyl" aldol reactions enables access to 32 stereochemical permutations, facilitating drug discovery .

Gene Engineering : Disruption of aveD and bkdABC genes in S. avermitilis eliminates A1a production, redirecting biosynthesis toward high-value components like B1a .

Biological Activity

Avermectin A1a is a potent macrocyclic lactone derived from the fermentation of the bacterium Streptomyces avermitilis. It is part of a larger family of avermectins, which exhibit significant biological activities, particularly as anthelmintics and insecticides. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological properties, and various applications in medicine and agriculture.

This compound exerts its biological effects primarily through its interaction with glutamate-gated chloride channels in invertebrates. This interaction leads to an increase in chloride ion permeability, resulting in paralysis and death of susceptible parasites and pests. The compound also affects GABA (gamma-aminobutyric acid) receptors, which further amplifies its neurotoxic effects on invertebrates .

Anthelmintic Properties

This compound is widely recognized for its anthelmintic activity. It has been shown to be effective against a variety of parasitic worms. For instance:

  • Efficacy Against Canine Hookworm : A study demonstrated that a dose of 0.005 mg/kg resulted in 83% to 100% control of Ancylostoma caninum .
  • Treatment of Onchocerciasis : The compound is also used in treating onchocerciasis (river blindness), showcasing its broad-spectrum efficacy against nematodes .

Insecticidal Activity

This compound displays significant insecticidal properties, making it valuable in agricultural pest control. It is effective against various pests, including:

  • Mites : Effective against common agricultural mites.
  • Insects : Demonstrated effectiveness against aphids and whiteflies, contributing to integrated pest management strategies.

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion processes that influence its efficacy and safety profile:

  • Absorption : The compound is poorly soluble in water but soluble in organic solvents like chloroform and methanol, affecting its bioavailability.
  • Distribution : It tends to accumulate in adipose tissues due to its lipophilicity.
  • Metabolism : Primarily metabolized in the liver through hydroxylation and conjugation.
  • Excretion : Excreted mainly via feces, with minimal renal clearance .

Safety and Toxicity

While this compound is generally safe for use in veterinary medicine and agriculture, it can cause adverse effects if misused. Reported side effects include:

  • Neurological Effects : Symptoms such as ataxia and tremors can occur in non-target species.
  • Respiratory Complications : In severe cases, respiratory failure may be observed due to excessive dosages .

Case Study 1: Efficacy Against Strongyloides stercoralis

In a clinical trial involving patients with strongyloidiasis, treatment with this compound resulted in a cure rate exceeding 90%. Patients received a single oral dose, demonstrating the compound's effectiveness against this challenging parasite .

Case Study 2: Agricultural Application

In a field study assessing the impact of this compound on cotton pests, application at recommended doses led to a significant reduction in pest populations (up to 95% control), highlighting its utility as an environmentally friendly pesticide alternative .

Comparative Analysis of Avermectins

The following table summarizes key characteristics and activities of various avermectins:

CompoundPrimary UseAnthelmintic EfficacyInsecticidal EfficacySolubility
This compoundVeterinary MedicineHighModerateSoluble in organic solvents
IvermectinVeterinary MedicineVery HighHighSoluble in water
AbamectinAgricultureModerateVery HighSoluble in organic solvents

Q & A

Q. How do researchers assess the environmental impact of this compound in non-target organisms?

  • Answer: Conduct ecotoxicological assays:
  • Aquatic toxicity: Test Daphnia magna survival at environmentally relevant concentrations (e.g., 0.1–10 µg/L).
  • Soil persistence: Measure half-life via LC-MS under varying pH and microbial activity.
  • Bioaccumulation: Use radiolabeled 14^{14}C-Avermectin A1a to track uptake in model food chains .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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